molecular formula C22H21ClN2O6 B3017089 Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-02-6

Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No.: B3017089
CAS No.: 868224-02-6
M. Wt: 444.87
InChI Key: PXPWICRFDLGVLG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a synthetic small molecule characterized by a hybrid structure combining an isoquinolinone core, an oxyacetate ester, and a substituted anilino group. The compound features:

  • Isoquinolinone moiety: A fused bicyclic aromatic system with a ketone group at position 1.
  • Oxyacetate ester: An ethyl ester-linked oxyacetate group at position 5 of the isoquinolinone.
  • Anilino substituent: A 5-chloro-2-methoxyanilino group attached via a 2-oxoethyl chain to position 2 of the isoquinolinone.

The chloro and methoxy groups on the anilino ring may enhance lipophilicity and influence binding affinity, while the ester group could modulate bioavailability.

Properties

IUPAC Name

ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O6/c1-3-30-21(27)13-31-18-6-4-5-16-15(18)9-10-25(22(16)28)12-20(26)24-17-11-14(23)7-8-19(17)29-2/h4-11H,3,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPWICRFDLGVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN4O5C_{19}H_{21}ClN_{4}O_{5}, with a molecular weight of 420.8 g/mol. The IUPAC name reflects its complex structure, which includes a pyrido[4,3-c]pyridazine core and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H21ClN4O5
Molecular Weight420.8 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups enable it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of various biological pathways.

Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Binding : Interacting with receptors to influence cellular signaling.

Antimicrobial Properties

Studies have shown that derivatives containing the 5-chloro-2-methoxyphenyl group exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species .

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. These studies indicate that certain derivatives exhibit high radical scavenging ability, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation :
    • A series of sulfonamides containing similar scaffolds were synthesized and tested for their in vitro activity against various bacterial strains. Some derivatives showed minimal inhibitory concentrations (MIC) as low as 15.62 μmol/L against methicillin-sensitive Staphylococcus aureus .
  • Synthesis and Characterization :
    • The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing .
  • Structure–Activity Relationship (SAR) :
    • Research into SAR has revealed that modifications to the aniline moiety significantly affect the compound's biological properties, including its antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Anilino Ring

The anilino group’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Anilino Ring Molecular Weight (g/mol) Notable Properties Reference
Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate (Target) 5-chloro, 2-methoxy 429.86 (calculated) Predicted high lipophilicity (LogP ~3.5) -
SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate) 1,4-benzodioxinyl ~450 (estimated) SF-1 inhibitor with improved selectivity [1]
Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate 4-butyl ~443 (estimated) Increased hydrophobicity; potential PK challenges [3]
Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate 4-chloro, 2-sulfamoyl 306.72 Enhanced solubility due to sulfonamide [16]

Key Observations :

  • Electron-withdrawing groups (e.g., chloro) may enhance receptor binding via dipole interactions, while electron-donating groups (e.g., methoxy) improve π-stacking .
  • Polar groups (e.g., sulfamoyl) improve solubility but may limit membrane permeability .
Modifications to the Isoquinolinone Core

Variations in the heterocyclic core influence conformational flexibility and target engagement:

Compound Name Core Modification Activity Notes Reference
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide Thiazolidinone ring Dual chloro substituents enhance stability; potential kinase inhibition [14]
Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate Chromenone scaffold Reduced planarity vs. isoquinolinone; altered bioavailability [15]

Key Observations :

  • Thiazolidinone derivatives introduce a sulfur-containing ring, altering electronic properties and enabling hydrogen bonding .
Ester Group Variations
Compound Name Ester Group Metabolic Stability Reference
Ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate Ethyl oxoacetate Rapid hydrolysis in plasma [10]
Benzyl 2-methoxyacetate Benzyl ester Slower hydrolysis; increased half-life [4]

Key Observations :

  • Ethyl esters are prone to esterase-mediated hydrolysis, limiting half-life .
  • Bulkier esters (e.g., benzyl) resist enzymatic cleavage, prolonging activity .

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